Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (4-Trifluoromethylphenyl)cyclobutyl Ketone
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (4-Trifluoromethylphenyl)cyclobutyl Ketone
Topic: (4-Trifluoromethylphenyl)cyclobutyl ketone Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary & Molecular Identity
(4-Trifluoromethylphenyl)cyclobutyl ketone (CAS: 53342-40-8) represents a high-value structural motif in modern medicinal chemistry. It serves as a critical intermediate for introducing the 4-trifluoromethylphenyl pharmacophore—a moiety known to enhance metabolic stability and lipophilicity—while simultaneously incorporating a cyclobutyl ring, which acts as a conformationally restricted bioisostere for flexible alkyl chains or bulky tert-butyl groups.
This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, validated synthetic pathways, and handling protocols for research and development applications.
Datasheet: Physicochemical Profile
| Property | Value | Technical Note |
| IUPAC Name | Cyclobutyl(4-(trifluoromethyl)phenyl)methanone | |
| CAS Number | 53342-40-8 | Primary identifier |
| Molecular Formula | ||
| Molecular Weight | 228.21 g/mol | Monoisotopic Mass: 228.0762 |
| Appearance | Colorless to pale yellow liquid | May crystallize at low temps (<4°C) |
| LogP (Predicted) | ~3.8 - 4.1 | Highly lipophilic due to |
| H-Bond Acceptors | 1 (Carbonyl oxygen) | |
| H-Bond Donors | 0 | |
| Rotatable Bonds | 2 | Aryl-Carbonyl and Cyclobutyl-Carbonyl bonds |
| Topological Polar Surface Area | 17.07 Ų | Excellent membrane permeability potential |
Structural Analysis & Pharmacophore Relevance[2][3]
The "Fluorine Effect"
The para-trifluoromethyl group (
Cyclobutyl Conformational Restriction
Unlike the planar cyclopropyl ring or the chair-form cyclohexyl ring, the cyclobutyl ring exists in a "puckered" conformation (butterfly shape) with a bond angle of ~88°.
-
Bioisosterism: It serves as a superior bioisostere for the tert-butyl group.[1] While occupying similar steric volume, the cyclobutyl group offers a vector for further functionalization (e.g., at the 3-position) that tert-butyl does not.
-
Metabolic Blocking: The steric bulk of the cyclobutyl group adjacent to the carbonyl protects the ketone from rapid reduction by ketoreductases.
Synthetic Pathways[3][4][5][6][7][8][9]
To ensure high purity and yield, two primary synthetic routes are recommended. The choice depends on the availability of starting materials and the scale of production.
Route A: Grignard Addition to Nitrile (Scalable)
This is the industrial standard for aryl ketones. It involves the nucleophilic attack of a Grignard reagent on a nitrile, forming an imine intermediate that is hydrolyzed to the ketone.
-
Mechanism: 4-Trifluoromethylphenylmagnesium bromide attacks Cyclobutanecarbonitrile.
-
Critical Control Point: The reaction must be kept cold (0°C to -10°C) during addition to prevent side reactions. The intermediate imine salt must be hydrolyzed under acidic conditions (HCl) to release the ketone.
Route B: Weinreb Amide Method (Precision)
Preferred for medicinal chemistry (gram-scale) where over-alkylation (formation of tertiary alcohol) must be strictly avoided.
-
Step 1: Convert Cyclobutanecarboxylic acid to its Weinreb amide (
-methoxy- -methylamide). -
Step 2: React with 4-Trifluoromethylphenyl lithium or Grignard. The stable chelated intermediate prevents double addition.
Synthetic Workflow Diagram
Figure 1: Comparison of Grignard (via Nitrile) and Weinreb Amide synthetic routes. The Weinreb route offers higher chemoselectivity, while the Nitrile route is more atom-economical for scale-up.
Experimental Protocols
Protocol 1: Synthesis via Weinreb Amide (Recommended for Lab Scale)
Reagents:
-
Cyclobutanecarboxylic acid (
equiv) -
-Dimethylhydroxylamine HCl (
equiv) -
EDCI (
equiv) / HOBt ( equiv) -
4-(Trifluoromethyl)phenylmagnesium bromide (1.0 M in THF,
equiv)
Methodology:
-
Amide Formation: Dissolve cyclobutanecarboxylic acid in DCM. Add EDCI, HOBt, and DIPEA at 0°C. Add
-dimethylhydroxylamine HCl. Stir at RT for 12h. -
Workup: Wash with 1N HCl, sat.
, and brine. Dry over and concentrate to yield the Weinreb amide. -
Grignard Addition: Dissolve the Weinreb amide in anhydrous THF under Argon. Cool to -78°C .
-
Reaction: Dropwise add the aryl Grignard reagent. Stir at -78°C for 1h, then allow to warm to 0°C.
-
Quench: Quench with sat.
. Extract with EtOAc. -
Purification: Flash column chromatography (SiO2, Hexanes/EtOAc gradient).
Expected Yield: 75-85%
Validation:
Handling, Stability, and Safety
Stability
-
Thermal: Stable at room temperature. Avoid prolonged exposure to temperatures >100°C to prevent potential ring-opening or isomerization, although the cyclobutyl ketone is generally robust.
-
Chemical: The ketone is susceptible to reduction (NaBH4) and nucleophilic attack. The
group is stable to standard acidic/basic workups.
Storage
-
Condition: Store in a tightly sealed container under an inert atmosphere (
or Ar) at 2–8°C. -
Hygroscopicity: Non-hygroscopic, but moisture should be excluded to prevent hydrate formation on the glass surface.
Safety (GHS Classification)
-
Signal Word: Warning
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2776366, Cyclobutyl(4-(trifluoromethyl)phenyl)methanone. Retrieved from [Link]
-
Mykhailiuk, P. K. (2014). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of Organic Chemistry. (Discusses the bioisosteric properties of trifluoromethyl-cyclobutyl motifs). Retrieved from [Link]
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational protocol for the Weinreb amide synthesis route). Retrieved from [Link]




